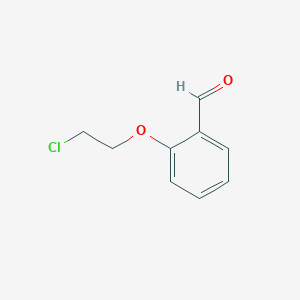
2-(2-Chloroethoxy)benzaldehyde
Descripción general
Descripción
The compound 2-(2-Chloroethoxy)benzaldehyde is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various natural products and drugs. Benzaldehyde derivatives are widely studied due to their utility in organic synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. One such method involves the Pd-catalyzed ortho-C-H methoxylation and chlorination of benzaldehydes using monodentate transient directing groups (TDGs). This approach has been demonstrated to be effective for the synthesis of key intermediates in natural products and drugs . Another method includes the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which yields 2-aryl-1,2-dihydrophthalazines, a process that involves intermolecular condensation and intramolecular nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is often elucidated using X-ray diffraction techniques. For instance, a single crystal of a benzaldehyde imine ortho-cyclopalladium intermediate was obtained and its structure was determined, revealing a binuclear palladium species bridged by a pyridone ligand . Additionally, the structure of a compound synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene was determined by X-ray analysis, showing an orthorhombic crystal structure .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For example, benzaldehyde lyase (BAL) is an enzyme that catalyzes the formation and cleavage of benzoin derivatives, which are important in asymmetric synthesis . The reaction of benzaldehyde with the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene results in the formation of an adduct where benzaldehyde coordinates to one of the mercury centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of electron-donating and electron-accepting groups can lead to the formation of highly efficient and pure emitting crystals, as seen in the case of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The spectroscopic properties of these compounds are typically characterized using techniques such as MS, IR, NMR, and UV-visible spectroscopy, which provide insights into their chemical behavior and potential applications .
Aplicaciones Científicas De Investigación
Enzymatic Catalysis
Benzaldehyde derivatives, including 2-chlorobenzaldehyde, play a role in enzymatic catalysis. Kühl et al. (2007) developed a reactor concept for the preparative synthesis of benzoin derivatives, including (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, using benzaldehyde lyase. The study highlights the importance of benzaldehyde derivatives in asymmetric synthesis and reaction engineering (Kühl et al., 2007).
Synthetic Organic Chemistry
Benzaldehyde derivatives are key in the synthesis of various organic compounds. Boga et al. (2014) described a methodology for synthesizing 2H and 13C labeled benzaldehydes via regio-selective formylation, demonstrating their wide applications in the synthesis of natural products and pharmaceutical drugs (Boga et al., 2014).
Oxidation Reactions
In studies by Sharma et al. (2012) and Han et al. (2010), benzaldehyde's role in oxidation reactions is highlighted. Sharma et al. improved the oxidative property of mesoporous Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde, emphasizing its importance in various industrial applications. Han et al. explored eco-friendly oxidation of benzyl alcohol to benzaldehyde using nanoporous gold, underlining the relevance of benzaldehyde in green chemistry (Sharma et al., 2012) (Han et al., 2010).
Photocatalysis and Catalysis
Research by Marotta et al. (2011) and Craig & Daugulis (2013) demonstrates the utility of benzaldehyde in photocatalysis and biocatalysis. Marotta et al. investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system, showing its applicability in photocatalytic systems. Craig & Daugulis explored the bioproduction of benzaldehyde by Pichia pastoris, indicating its potential in bioreactors (Marotta et al., 2011) (Craig & Daugulis, 2013).
Safety And Hazards
The safety data sheet for benzaldehyde suggests that it is combustible, can cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It’s important to handle it with care, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only non-sparking tools .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZLVZNOAKWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397170 | |
| Record name | 2-(2-chloroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)benzaldehyde | |
CAS RN |
54373-14-7 | |
| Record name | 2-(2-chloroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





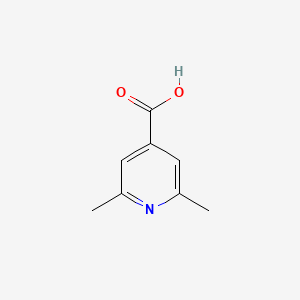



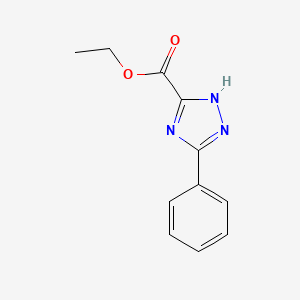
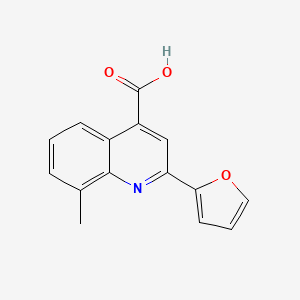


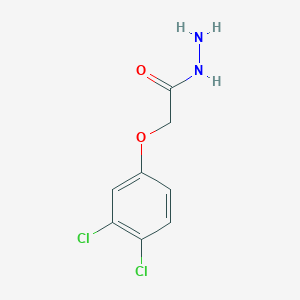
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)